N-(2,4-Dinitrophenyl)-dl-threonine
Overview
Description
Synthesis Analysis
The synthesis of derivatives like N-(2,4-Dinitrophenyl)-dl-threonine often involves complex chemical reactions aimed at introducing the dinitrophenyl group to the amino acid. Marinetti and Siani (1984) described the synthesis of 2,4-dinitrophenyl derivatives of the 3-O-oleoyl and 3-O-palmitoyl esters of serine and threonine, showcasing the methods for attaching fatty acid chains to these amino acids through dinitrophenyl linkage Marinetti & Siani, 1984. Additionally, Acedo, Albericio, and Eritja (1992) introduced the base labile N-2-(2,4-dinitrophenyl)ethyloxycarbonyl group for the protection of the α-amino group of amino acids, demonstrating its application in solid-phase peptide synthesis Acedo et al., 1992.
Molecular Structure Analysis
The molecular structure of such derivatives is critical in understanding their behavior and reactivity. For instance, the identification of methionine-110 as the residue covalently modified in the electrophilic inactivation of D-amino-acid oxidase by O-(2,4-dinitrophenyl) hydroxylamine highlights the specific interactions at the molecular level, offering insights into the structural implications of these modifications D’Silva, Williams, & Massey, 1987.
Chemical Reactions and Properties
The chemical reactions and properties of N-(2,4-Dinitrophenyl)-dl-threonine derivatives are influenced by the functional groups attached to them. D'Silva, Williams, and Massey (1986) explored the electrophilic amination of a single methionine residue located at the active site of D-amino acid oxidase by O-(2,4-dinitrophenyl)hydroxylamine, revealing the specificity and reactivity of such modifications D’Silva et al., 1986.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are crucial for the practical application of these compounds. The synthesis and characterization methods often shed light on these aspects, although specific studies focusing on the physical properties of N-(2,4-Dinitrophenyl)-dl-threonine were not directly identified in the literature search.
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are integral to understanding the utility of N-(2,4-Dinitrophenyl)-dl-threonine in scientific research. For example, the work by Fridkin et al. (1977) on the thiolytic cleavage of O-2,4-dinitrophenyl derivatives provides insights into the reactivity and potential applications of these compounds in peptide synthesis Fridkin et al., 1977.
Scientific Research Applications
Synthesis of Derivatives for Research : Dinitrophenyl derivatives of serine and threonine esters have been synthesized, providing valuable tools for researchers studying covalently bound fatty acids on hydroxyl groups of cellular proteins (Marinetti & Siani, 1984).
Applications in Glycosylation Studies : Synthesis of N-(2,4-dinitrophenyl)-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-L-threonine methyl ester has been achieved, contributing to the understanding of glycosylation processes (Derevitskaya, Klimov, & Kochetkov, 1968).
Studying Enzyme Inhibition : O-(2,4-Dinitrophenyl)hydroxylamine, a related compound, has been used to study the active-site-directed inhibition of D-amino acid oxidase, a key enzyme in amino acid metabolism (D’Silva, Williams, & Massey, 1986).
Creating Fluorescent Substrates for Peptidases : The development of fluorescent amino acids, like DL-2-Amino-3-(7-methoxy-4-coumaryl)propionic acid, for use in peptidase research, represents an innovative application in enzyme kinetics and function (Knight, 1991).
Exploring N-terminal Protein Sequences : Dinitrophenyl (DNP) peptides, derived from the FDNB method, have been essential in determining N-terminal sequences of proteins, thus advancing protein chemistry (Thompson, 1954).
Application in Solid-Phase Peptide Synthesis : The coupling of 2,4-dinitrophenyl-L-phenylalanine to amino acid esters on a polymer matrix has been studied, highlighting its role in advancing peptide synthesis technologies (Baker et al., 1988).
Investigating Fluorescence Quenching : Research on dinitrophenols, including 2,4-dinitrophenol, demonstrates their fluorescence quenching properties, which is significant for understanding their biological effects and toxicity (Dumitraş Huţanu & Pintilie, 2013).
Elucidating Glycosidic Linkage Structures : The synthesis of specific dinitrophenyl derivatives has contributed to the understanding of glycosidic linkages in naturally occurring glycopeptides (Vercellotti, Nienaber, & Chang Ching Jen, 1970).
Genetic Code Expansion for Immunological Applications : Engineering enzymes to genetically encode dinitrophenyl-containing amino acids has opened new avenues in biosensing, immunology, and therapeutics (Ren et al., 2015).
Developing Fluorescent Peptide Substrates : Synthesis of 3-O-acyl derivatives of serine and threonine, and their conversion to dinitrophenyl derivatives, provides standards for identifying fatty acids in membrane proteins (Marinetti, 1983).
Safety And Hazards
properties
IUPAC Name |
2-(2,4-dinitroanilino)-3-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O7/c1-5(14)9(10(15)16)11-7-3-2-6(12(17)18)4-8(7)13(19)20/h2-5,9,11,14H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOCOTZWYFGDMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936366 | |
Record name | N-(2,4-Dinitrophenyl)threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dinitrophenyl)-dl-threonine | |
CAS RN |
1655-65-8, 16068-25-0, 14401-07-1 | |
Record name | L-Threonine,4-dinitrophenyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC96398 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96398 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2,4-Dinitrophenyl)threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,4-dinitrophenyl)-L-threonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2,4-Dinitrophenyl)-DL-threonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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